molecular formula C14H26N2O2 B1528933 Tert-butyl 4-(cyclobutylamino)piperidine-1-carboxylate CAS No. 812690-41-8

Tert-butyl 4-(cyclobutylamino)piperidine-1-carboxylate

Cat. No. B1528933
M. Wt: 254.37 g/mol
InChI Key: MNMSQUBVXWZAPZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(cyclobutylamino)piperidine-1-carboxylate is a chemical compound with the CAS Number: 812690-41-8 . It has a molecular weight of 254.37 and is typically in solid form .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl 4-(cyclobutylamino)-1-piperidinecarboxylate . The Inchi Code is 1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-7-12(8-10-16)15-11-5-4-6-11/h11-12,15H,4-10H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound is typically in solid form . It has a molecular weight of 254.37 .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives, including compounds similar to tert-butyl 4-(cyclobutylamino)piperidine-1-carboxylate, are synthesized for various applications in scientific research. One approach involves the synthesis of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates from Boc-Asp-O(t)Bu and other beta-amino acids. These intermediates can be reduced to yield cis-4-hydroxy delta-lactams, which serve as precursors for the synthesis of cis- and trans-4-hydroxypipecolates and protected 4-hydroxylysine derivatives (J. Marin, C. Didierjean, A. Aubry, J. Casimir, J. Briand, G. Guichard, 2004).

Intermediate in Biologically Active Compounds

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of biologically active compounds such as crizotinib. This intermediate is produced through a multi-step synthesis starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, highlighting the compound's role in pharmaceutical development (D. Kong, Yuxing Zhang, Tongsheng Xu, Yuanzhang Zhou, Pengwu Zheng, Shan Xu, 2016).

Novel Piperidine Ring Systems

The synthesis of previously unknown bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate demonstrates the exploration of chemical space complementary to piperidine ring systems. This compound and related intermediates offer a convenient entry point for the development of novel compounds, showcasing the diversity of piperidine derivatives in scientific research (M. J. Meyers, I. Muizebelt, J. van Wiltenburg, David L. Brown, A. Thorarensen, 2009).

Key Intermediate in Vandetanib Synthesis

Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a critical intermediate in the synthesis of Vandetanib, an anti-cancer drug. The synthesis involves acylation, sulfonation, and substitution steps, starting from piperidin-4-ylmethanol, highlighting the compound's significance in medicinal chemistry (Min Wang, Wenhui Wang, Qidong Tang, Shan Xu, 2015).

Future Directions

Tert-butyl 4-(cyclobutylamino)piperidine-1-carboxylate could potentially be used as an intermediate in the synthesis of several novel organic compounds . It could also be useful in the development of targeted protein degradation .

properties

IUPAC Name

tert-butyl 4-(cyclobutylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-7-12(8-10-16)15-11-5-4-6-11/h11-12,15H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMSQUBVXWZAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10722569
Record name tert-Butyl 4-(cyclobutylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(cyclobutylamino)piperidine-1-carboxylate

CAS RN

812690-41-8
Record name 1,1-Dimethylethyl 4-(cyclobutylamino)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=812690-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(cyclobutylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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